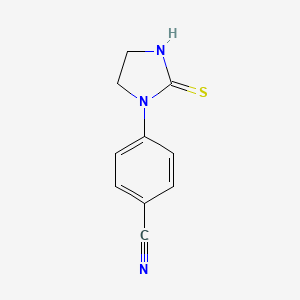
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile: is a chemical compound with the molecular formula C10H7N3S It is known for its unique structure, which includes a benzonitrile group attached to a sulfanylideneimidazolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with imidazolidin-2-thione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to moderate heating.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, low temperatures.
Substitution: Various nucleophiles, aprotic solvents like DMF, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing the nitrile group.
科学的研究の応用
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The sulfanylideneimidazolidinyl moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-(2-Sulfanylideneimidazolidin-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile: Contains additional methoxy groups and an oxo group.
Uniqueness
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a sulfanylideneimidazolidinyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
211488-79-8 |
|---|---|
分子式 |
C10H9N3S |
分子量 |
203.27 g/mol |
IUPAC名 |
4-(2-sulfanylideneimidazolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C10H9N3S/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14) |
InChIキー |
MMFKGKGVBSQAOC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)

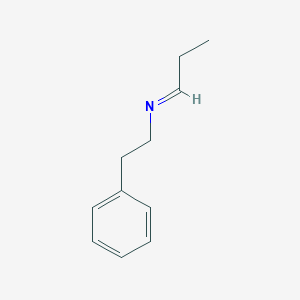
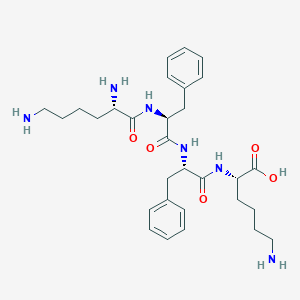
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
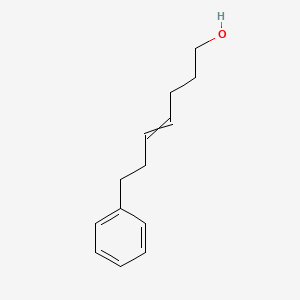
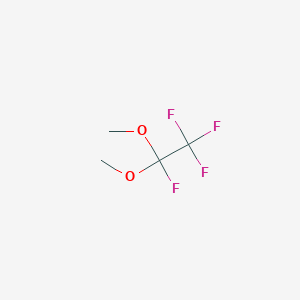
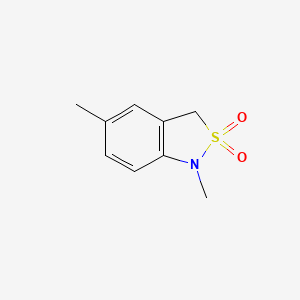
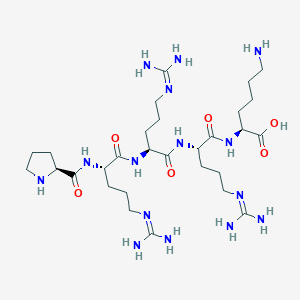
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

